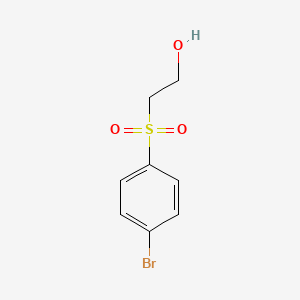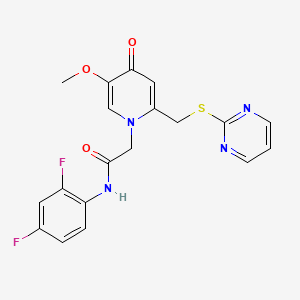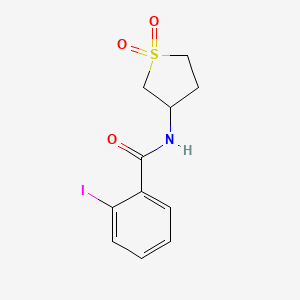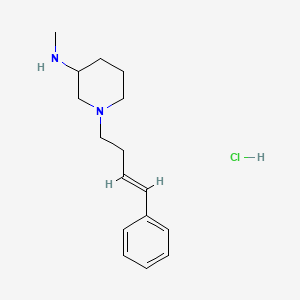
2-(4-Bromophenyl)sulfonylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromophenyl)sulfonylethanol” is a chemical compound used in scientific research. It has a molecular weight of 265.13 . It has diverse applications, ranging from pharmaceutical synthesis to material science.
Molecular Structure Analysis
The linear formula of “this compound” is C8H9BrO3S . More detailed structural information or a specific InChI key was not found in the search results.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It’s stored at normal temperatures and in a well-ventilated place . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Applications in Proton Exchange Membranes
- Poly(arylene ether sulfone) Proton Exchange Membranes : These membranes, prepared using a process that involves bromination and other chemical reactions, show high proton conductivities and low methanol permeabilities. They are promising for fuel cell applications due to their balance between proton conductivity and water swelling (Wang et al., 2012).
- Comb-Shaped Poly(arylene ether sulfone)s : Similar compounds with sulfonic acid groups have been synthesized and found to exhibit high proton conductivity and good properties as polyelectrolyte membrane materials, suggesting their utility in fuel cell applications (Kim et al., 2008).
2. Chemical Synthesis and Molecular Interactions
- Synthesis of Highly Sulfonated Poly(thiophenylene) : Research on the synthesis of poly(thiophenylene) with sulfonic acid groups, a process involving bromination, shows that these compounds have good water affinity and excellent proton conductivity, highlighting their potential in various applications (Miyatake et al., 1997).
- Bromophenol Derivatives as Carbonic Anhydrase Inhibitors : Bromophenol derivatives, related to 2-(4-Bromophenyl)sulfonylethanol, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme important in various physiological processes. This research provides insights into the potential biological activities of these compounds (Akbaba et al., 2013).
3. Environmental Applications
- 2-Bromoethanesulfonate Degradation in Bioelectrochemical Systems : Studies on the degradation of 2-Bromoethanesulfonate, a compound structurally related to this compound, reveal its degradation under specific conditions, highlighting the environmental impact and degradation pathways of such compounds (Rago et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIKZQANLPVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107737-89-3 |
Source


|
| Record name | 2-(4-bromobenzenesulfonyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2668423.png)



![N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668430.png)



![N-[6-(propanoylamino)-1,3-thiazolo[5,4-f]benzothiazol-2-yl]propanamide](/img/structure/B2668435.png)
![1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2668437.png)
![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)

